2-(Trifluoromethyl)naphthalene

説明

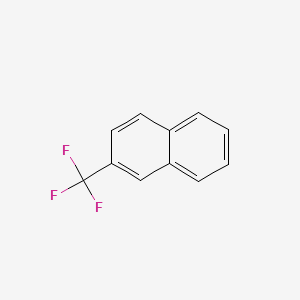

2-(Trifluoromethyl)naphthalene is a chemical compound with the molecular formula C11H7F3. It has a molecular weight of 196.16800 . It’s a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon .

Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)naphthalene and its derivatives has been the subject of various studies . For instance, one approach involves the oxidative trifluoromethylation of various C-H bonds . This process is often catalyzed by copper or can be metal-free .Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)naphthalene consists of a naphthalene core with a trifluoromethyl group attached. The exact mass of the molecule is 196.05000 . Naphthalene dyes have a rigid plane and large π-electron conjugation, which gives them high quantum yield and excellent photostability .Chemical Reactions Analysis

The chemical reactions involving 2-(Trifluoromethyl)naphthalene are diverse. One notable reaction is the chemoselective catalytic hydrodefluorination of trifluoromethylalkenes . This reaction allows for the construction of gem-difluoroalkenes and terminal monofluoroalkenes .科学的研究の応用

Synthesis and Properties

2-(Trifluoromethyl)naphthalene is involved in the field of naphthalene diimides (NDIs), which have applications ranging from supramolecular chemistry to molecular switching devices. NDIs, including core-substituted ones, are significant in artificial photosynthesis and solar cell technology. Developments in NDI chemistry showcase potential in areas like catalysis through anion-π interactions and DNA intercalations for medicinal purposes (Kobaisi et al., 2016).

Regiochemistry in Metalation

In chemical synthesis, 2-(trifluoromethyl)naphthalene exhibits unique behaviors during metalation. Depending on the reagents used, it can undergo deprotonation at specific positions, which is crucial for developing targeted chemical compounds (Ruzziconi et al., 2010).

Material and Supramolecular Science

Naphthalene diimides, including those with trifluoromethyl groups, find extensive application in material and supramolecular science. Their roles in conducting thin films, molecular sensors, and in the creation of supramolecular ensembles like "nanotubes" are noteworthy. These applications exploit the structural and electronic properties of these compounds (Bhosale et al., 2008).

Removal from Aqueous Solutions

2-(Trifluoromethyl)naphthalene-related compounds like naphthalene-2-ol have been studied for their removal from aqueous solutions, particularly in the context of environmental pollution. Techniques like solvent extraction have been researched for their efficiency in removing such compounds from water, emphasizing the importance of environmental safety and pollution control (Shao et al., 2016).

Electron Acceptance and Photophysical Properties

The trifluoromethyl group significantly alters the electron acceptance capabilities of naphthalene diimides. This alteration is crucial in the development of compounds for electronic and photonic applications. The study of these compounds' radical anions provides insights into their potential use in advanced materials and technologies (Roznyatovskiy et al., 2014).

将来の方向性

Future research directions could involve further exploration of the synthesis, reactions, and applications of 2-(Trifluoromethyl)naphthalene. For instance, the development of more efficient methods for introducing the CF3 group into various organic molecules is of interest . Additionally, the use of 2-(Trifluoromethyl)naphthalene in the construction of other fluorine-containing molecules could be explored .

特性

IUPAC Name |

2-(trifluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMYQFCVFSVGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446043 | |

| Record name | 2-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)naphthalene | |

CAS RN |

581-90-8 | |

| Record name | 2-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)